7-Formylchinolin-8-yl-benzoat

Übersicht

Beschreibung

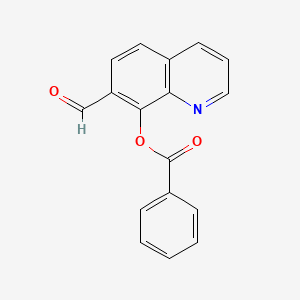

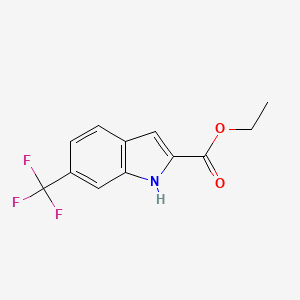

7-Formylquinolin-8-yl benzoate is a chemical compound with the molecular formula C17H11NO3 . It is widely used in scientific research due to its exceptional properties, making it valuable in various applications, including drug synthesis and material science.

Synthesis Analysis

The synthesis of 7-Formylquinolin-8-yl benzoate and its derivatives has been a subject of interest in recent years. A time-efficient synthesis of quinolin-8-yl 4-chlorobenzoate, a related compound, was reported via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes .Molecular Structure Analysis

The molecular structure of 7-Formylquinolin-8-yl benzoate includes a benzene ring fused with a pyridine moiety, similar to other compounds in the quinoline family . The structure is characterized by multiple reactive sites, allowing it to be utilized in several kinds of organic reactions .Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung

7-Formylchinolin-8-yl-benzoat, als ein Derivat von 8-Hydroxychinolin, zeigt eine Reihe biologischer Aktivitäten. Dazu gehören antimikrobielle, antikanker und antimykotische Wirkungen . Das Potenzial der Verbindung in der pharmakologischen Forschung liegt in ihrer Fähigkeit, als Baustein für pharmakologisch aktive Gerüste zu dienen. Es kann zur Entwicklung potenter Leitverbindungen mit guter Wirksamkeit und geringer Toxizität verwendet werden, die für die Entdeckung und Entwicklung von Medikamenten von entscheidender Bedeutung sind.

Synthese von flüssigkristallinen Materialien

Phenylbenzoat-Derivate, wie z. B. This compound, sind bekannt für ihre mesomorphen Eigenschaften, die sie für die Synthese von flüssigkristallinen Materialien geeignet machen . Diese Materialien finden Anwendung in Anzeigetechnologien, Thermografie und Holographie. Die strukturellen Eigenschaften der Verbindung können so eingestellt werden, dass die gewünschten Phasenübergangstemperaturen und elektrooptischen Eigenschaften erzielt werden.

Qualitätskontrolle in der traditionellen Medizin

In der traditionellen Medizin wird Benzoehart, das Benzoesäurederivate ähnlich wie this compound enthält, wegen seiner therapeutischen Eigenschaften verwendet . Die Verbindung kann in Qualitätskontrollprozessen eingesetzt werden, um die Reinheit und Konsistenz von medizinischen Präparaten zu gewährleisten. Fortschrittliche Analysetechniken wie HPLC und GC-MS werden zur Analyse solcher Verbindungen eingesetzt.

Makroheterocyclische Chemie

Die Rolle der Verbindung in der makroheterocyclischen Chemie umfasst die Synthese großer, ringhaltiger Strukturen, die vielfältige Anwendungen haben, darunter die medizinische Chemie . Diese Makroheterocyclen können als Stabilisatoren oder zur Herstellung von polymeren Verbundwerkstoffen verwendet werden, wodurch sich die Palette der Materialien für verschiedene technologische Anwendungen erweitert.

Polymerchemie und -technologie

Derivate von this compound können in Polymere eingearbeitet werden, um deren Eigenschaften zu verändern . Diese Anwendung ist von Bedeutung bei der Herstellung von Materialien mit bestimmten Eigenschaften wie verbesserter thermischer Stabilität, mechanischer Festigkeit oder chemischer Beständigkeit. Solche Fortschritte in der Polymerchemie tragen zur Entwicklung neuer Materialien für den industriellen Einsatz bei.

Neuroprotektive und Antitumor-Aktivitäten

Untersuchungen haben gezeigt, dass Verbindungen, die von Benzoehart abgeleitet sind und strukturelle Ähnlichkeiten mit this compound aufweisen, neuroprotektive und Antitumor-Aktivitäten zeigen . Diese Eigenschaften machen die Verbindung zu einem wertvollen Gut bei der Entwicklung von Behandlungen für neurologische Erkrankungen und Krebs.

Eigenschaften

IUPAC Name |

(7-formylquinolin-8-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3/c19-11-14-9-8-12-7-4-10-18-15(12)16(14)21-17(20)13-5-2-1-3-6-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZXJWCLXRCVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B1370882.png)

![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)

![1-[(Butylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370900.png)